molecular formula C27H23FN4O3S B2398395 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one CAS No. 2320900-33-0

2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Katalognummer: B2398395
CAS-Nummer: 2320900-33-0
Molekulargewicht: 502.56
InChI-Schlüssel: BWPKVVYHCLONPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one represents a unique chemical entity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one typically involves a multi-step process:

  • Formation of the oxadiazole ring: : This is often achieved through the reaction of benzyloxy benzohydrazide with chloroacetyl chloride in the presence of an acid catalyst, leading to the formation of the oxadiazole core.

  • Introduction of the fluoroquinazolinone moiety: : This step involves the nucleophilic substitution reaction of 6-fluoro-3-propylquinazolin-4(3H)-one with the oxadiazole intermediate, using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Thiol addition: : The final compound is obtained by reacting the intermediate with a suitable thiol reagent under controlled conditions, typically in an inert atmosphere.

Industrial Production Methods: The industrial production may incorporate these steps with optimized reaction conditions and yields. This might involve continuous flow processes to enhance efficiency and scalability, ensuring high purity and yield.

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions where specific functional groups such as thiols can be converted into disulfides or sulfoxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : It can also undergo reduction reactions, such as the reduction of the oxadiazole ring to corresponding amines using reducing agents like lithium aluminium hydride (LiAlH4).

  • Substitution: : Halogenation reactions can replace the fluorine atom with other nucleophiles under specific conditions.

Common Reagents and Conditions

  • Oxidation: : H2O2, m-CPBA.

  • Reduction: : LiAlH4.

  • Substitution: : Nucleophilic agents in the presence of a base.

Major Products: The reactions can yield various products such as disulfides, sulfoxides, and amines, depending on the reaction conditions and reagents used.

Chemistry

  • Used as a precursor in organic synthesis for developing new compounds with potential therapeutic properties.

Biology

  • Investigated for its interactions with specific proteins and enzymes due to its unique molecular structure.

Medicine

Industry

  • Utilized in the synthesis of advanced materials and as a chemical probe in various industrial processes.

Wirkmechanismus

Mechanism: The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind selectively to active sites, inhibiting or modifying the function of these biomolecules.

Molecular Targets and Pathways

  • Targets: : Enzymes, protein kinases, and receptors.

  • Pathways: : Signal transduction pathways, metabolic pathways.

Similar Compounds

  • 2-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole: : Shares a similar oxadiazole ring but lacks the quinazolinone moiety.

  • 6-Fluoro-3-propylquinazolin-4(3H)-one: : Contains the quinazolinone core but does not have the oxadiazole ring.

  • Thioquinazolines: : Compounds with a thio group on the quinazoline ring, differing in substitution patterns.

Uniqueness: 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one stands out due to its combination of oxadiazole and quinazolinone moieties linked through a thiomethyl bridge. This unique structure confers distinctive chemical and biological properties, making it a valuable subject for further research and development.

There you have it! What's next on the agenda?

Biologische Aktivität

The compound 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a complex organic molecule characterized by its unique structural features, including a quinazolinone core, an oxadiazole moiety, and a benzyloxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C27H20F2N4O3SC_{27}H_{20}F_{2}N_{4}O_{3}S, with a molecular weight of 518.5 g/mol. The structure can be broken down into several key components:

ComponentDescription
QuinazolinoneA bicyclic structure known for diverse pharmacological properties.
OxadiazoleA five-membered heterocyclic ring that often exhibits biological activity.
Benzyloxy GroupEnhances lipophilicity and may influence receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, similar to other oxadiazole derivatives that have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Receptor Modulation : It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent research has highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated significant inhibition against hepatoma cells, suggesting broad applications in cancer therapy . In vitro studies indicated that treatment with related compounds led to reduced cell proliferation and migration in dose-dependent manners.

Enzyme Inhibition

Studies on similar compounds have reported potent inhibition of monoamine oxidase B (MAO B), with IC50 values in the low nanomolar range (1.4 - 4.6 nM), demonstrating high selectivity over MAO A . This suggests that the compound could be developed as a therapeutic agent for neurological disorders where MAO B is implicated.

Case Studies

  • Hepatoma Cell Studies : In a study assessing the effects of related oxadiazole compounds on hepatoma cell lines, significant reductions in cell viability were observed at concentrations as low as 1 µM, indicating strong anticancer properties .
  • MAO B Inhibition : Another study focused on the synthesis and evaluation of benzyloxyphenyl oxadiazoles found that specific derivatives exhibited reversible and selective inhibition of MAO B, with promising implications for treating depression and neurodegenerative diseases .

Comparative Analysis

The following table compares the biological activity of various oxadiazole-containing compounds:

Compound NameBiological ActivityReference
5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-oneMAO B inhibitor (IC50: 1.4 nM)
1-(4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzyl)Potential anticancer agent
Compound 4fInhibits hepatoma cell migration

Eigenschaften

IUPAC Name

6-fluoro-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)22-15-20(28)10-13-23(22)29-27(32)36-17-24-30-25(31-35-24)19-8-11-21(12-9-19)34-16-18-6-4-3-5-7-18/h3-13,15H,2,14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPKVVYHCLONPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.